molecular formula C12H18O B13748150 4,4a,5,6,7,8-Hexahydro-4a,8-dimethylnaphthalen-2(3H)-one CAS No. 4071-63-0

4,4a,5,6,7,8-Hexahydro-4a,8-dimethylnaphthalen-2(3H)-one

Cat. No.: B13748150
CAS No.: 4071-63-0
M. Wt: 178.27 g/mol
InChI Key: KLTKQWRPJDRMTL-UHFFFAOYSA-N
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Description

4,4a,5,6,7,8-Hexahydro-4a,8-dimethylnaphthalen-2(3H)-one is a bicyclic monoterpenoid naphthalenone derivative with a partially hydrogenated naphthalene backbone. It features two methyl groups at positions 4a and 8, contributing to its stereochemical complexity and physicochemical properties.

Properties

CAS No.

4071-63-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4a,8-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C12H18O/c1-9-4-3-6-12(2)7-5-10(13)8-11(9)12/h8-9H,3-7H2,1-2H3

InChI Key

KLTKQWRPJDRMTL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1=CC(=O)CC2)C

Origin of Product

United States

Preparation Methods

Starting Material: (+)-Nopinone and Derivatives

A common synthetic route begins with (+)-nopinone (1), a bicyclic ketone, which undergoes phenylsulfenylation to yield sulfide intermediates. These intermediates are then oxidized and rearranged via the Pummerer reaction to form 3-(phenylsulfonyl)-4,4-disubstituted nopinones. Subsequent conjugate addition of carbon nucleophiles and reductive desulfurization leads to the formation of 4,4-disubstituted bicyclic ketones, including the target compound or close analogs.

  • Key steps:
    • Phenylsulfenylation of (+)-nopinone to sulfide intermediate.
    • Oxidation with m-chloroperbenzoic acid (m-CPBA).
    • Pummerer rearrangement to generate enone intermediates.
    • Conjugate addition of nucleophiles.
    • Reductive desulfurization to yield bicyclic ketones.

This method is notable for its high yield and stereochemical control, making it practical for synthesizing optically active intermediates relevant to natural product synthesis.

Base-Catalyzed Reverse Vinylogous Aldol Reaction

Another synthetic approach involves the base-catalyzed reverse vinylogous aldol reaction under Robinson annulation conditions. This method has been applied to hydroxy-substituted analogs of the hexahydronaphthalenone system, providing insights into regioselective synthesis and mechanistic pathways.

  • Highlights:
    • Regioselective synthesis of aldehyde intermediates.
    • Formation of the bicyclic ketone core via intramolecular aldol condensation.
    • Yields up to 66% for the target compound under optimized conditions.
    • Provides evidence supporting the proposed reaction mechanism.

This approach is valuable for constructing the bicyclic framework with functional groups amenable to further transformations.

Biocatalytic and Enzymatic Methods

Enantiomerically pure intermediates related to 4,4a,5,6,7,8-hexahydro-4a,8-dimethylnaphthalen-2(3H)-one have been accessed via biocatalytic reduction of Wieland-Miescher ketone derivatives. For example, yeast-mediated reduction yields hydroxy-substituted intermediates that can be further transformed into the target compound or its analogs.

  • Advantages:
    • High enantioselectivity.
    • Scalable and environmentally benign.
    • Useful for synthesizing natural enantiomers of geosmin and other sesquiterpenes.

This method is particularly relevant for producing chiral intermediates for pharmaceutical and fragrance applications.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Stereochemical Control Scalability Reference
Phenylsulfenylation → Pummerer rearrangement (+)-Nopinone, m-CPBA, BF3-OEt2, Zn(OAc)2, Ac2O High High (optically active) Yes
Base-catalyzed reverse vinylogous aldol Strong base, Robinson annulation conditions Up to 66 Moderate Moderate
Yeast-mediated biocatalytic reduction Racemic Wieland-Miescher ketone, yeast Not specified High (enantioselective) Yes
Base-mediated reductive cyclization Nitrophenyl cyclohexanone derivatives, base Moderate Not specified Moderate

Summary of Research Findings

  • The phenylsulfenylation and Pummerer rearrangement route is a practical and efficient method for synthesizing optically pure 4,4-disubstituted bicyclic ketones, including hexahydronaphthalenones, with high yield and stereochemical fidelity.
  • The base-catalyzed reverse vinylogous aldol reaction provides a mechanistically insightful approach to constructing the bicyclic ketone core, yielding moderate to good yields under optimized conditions.
  • Biocatalytic methods offer enantioselective access to key intermediates, facilitating the synthesis of natural product analogs with high stereochemical purity.
  • Reductive cyclization strategies expand the toolbox for constructing related bicyclic ketone frameworks, which can be modified to yield the target compound.

Chemical Reactions Analysis

Types of Reactions

4,4a,5,6,7,8-Hexahydro-4a,8-dimethylnaphthalen-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Applications

One of the primary applications of 4,4a,5,6,7,8-Hexahydro-4a,8-dimethylnaphthalen-2(3H)-one is as a versatile intermediate in organic synthesis. It has been utilized in the preparation of various sesquiterpenes and other complex organic molecules.

Biological Activities

Research indicates that this compound exhibits various biological activities that make it relevant in pharmacology.

Potential Pharmacological Uses

  • Antiviral Activity : The compound has been investigated for its potential as an inhibitor of reverse transcriptase enzymes in viral replication processes. In silico studies suggest it may interact favorably with these enzymes .
  • Neurotransmitter Transport : Some derivatives have shown high affinity for dopamine and norepinephrine transporters, indicating potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFocusFindings
Michiharu Kato et al. (2022)Synthesis methodsExplored routes to synthesize hydroxylated derivatives for sesquiterpene synthesis .
MDPI (2021)Antiviral propertiesIdentified interactions with reverse transcriptase through computational modeling .
PubChem Data (2025)Chemical propertiesProvided detailed molecular data and synthesis pathways for derivatives .

Mechanism of Action

The mechanism of action of 4,4a,5,6,7,8-Hexahydro-4a,8-dimethylnaphthalen-2(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₁₂H₁₈O
  • Molecular Weight : 178.27 g/mol
  • Physicochemical Properties :
    • LogP: ~3.0 (indicative of moderate lipophilicity)
    • Solubility: Low aqueous solubility due to hydrophobic bicyclic structure
  • Synthesis : Prepared via Birch reduction of substituted naphthalenediones or through conjugate addition-annelation methods using silylated intermediates .
  • Bioactivity: Demonstrates favorable pharmacokinetics, low toxicity, and drug-likeness in antimicrobial studies, particularly against Pseudomonas aeruginosa .

Comparison with Structurally Similar Compounds

The compound belongs to a class of hexahydronaphthalenones with variations in substituents, stereochemistry, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Properties/Bioactivity Source/Application
4,4a,5,6,7,8-Hexahydro-4a,8-dimethylnaphthalen-2(3H)-one C₁₂H₁₈O 4a-CH₃, 8-CH₃ Antimicrobial, low toxicity, drug-like pharmacokinetics Natural product in Cassia occidentalis
7-Isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone C₁₅H₂₀O 1-CH₃, 4a-CH₃, 7-isopropenyl Major volatile in Cyperus extracts; antiproliferative activity Cyperus ethanolic extract
cis-4,4a,5,6,7,8-Hexahydro-4a,5-dimethyl-2(3H)-naphthalenone C₁₂H₁₈O 4a-CH₃, 5-CH₃ (cis configuration) Intermediate in aristolone and fukinone synthesis; stereospecific preparation Synthetic intermediate
4a,5-Dimethyl-3-(1-methylethylidene)-hexahydronaphthalenone C₁₅H₂₂O 4a-CH₃, 5-CH₃, 3-isopropylidene High concentration in agarwood extracts; potential role in plant defense Induced agarwood
4-Phenyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone C₁₆H₁₈O 4-Ph (phenyl substituent) Contributes to sweet aroma in Paeonia suffruticosa flowers Floral volatile
Nootkatone C₁₅H₂₂O 4,4a-dimethyl, 6-(1-methylethenyl) Eremophilane skeleton; used in fragrances and as an insect repellent Citrus peels, synthetic routes

Key Findings:

Substituent Effects: Methyl groups at 4a and 8 (target compound) enhance lipophilicity and membrane permeability, critical for antimicrobial activity . Isopropenyl or phenyl groups (e.g., in 7-isopropenyl and 4-phenyl derivatives) increase molecular volume, altering volatility and aroma profiles .

Stereochemical Influence: The cis-4a,5-dimethyl configuration (Table 1, row 3) is critical for intermediates in sesquiterpene synthesis, enabling stereospecific cyclization . Enantiomers like (−)-dehydrofukinone exhibit distinct biological activities compared to their racemic counterparts .

Bioactivity Divergence: The target compound shows promise in drug development due to low toxicity and adherence to Lipinski’s rule . Mustakone and 7-isopropenyl derivatives exhibit antiproliferative effects, likely due to electrophilic ketone groups interacting with cellular nucleophiles . Agarwood-associated naphthalenones (e.g., 4a,5-dimethyl-3-(1-methylethylidene)) may mediate plant-pathogen interactions .

Biological Activity

The compound 4,4a,5,6,7,8-Hexahydro-4a,8-dimethylnaphthalen-2(3H)-one , also known by its CAS number 4071-63-0 , is a bicyclic ketone with significant biological activity. Its molecular formula is C12H18OC_{12}H_{18}O with a molecular weight of approximately 178.27 g/mol . This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC12H18OC_{12}H_{18}O
Molecular Weight178.27 g/mol
CAS Number4071-63-0
IUPAC NameThis compound

Research indicates that This compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antibiotics or preservatives.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties in vitro, which may contribute to its protective effects against oxidative stress-related diseases.
  • Hormonal Activity : Preliminary research indicates that it may interact with hormonal pathways, suggesting potential use in endocrine therapies.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Natural Products found that derivatives of hexahydronaphthalenones exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . This highlights the compound's potential as a lead for antibiotic development.
  • Antioxidant Evaluation : In a study assessing various naphthalenone derivatives for antioxidant activity using DPPH and ABTS assays, This compound was found to effectively scavenge free radicals . The IC50 values indicated it was comparable to established antioxidants.
  • Hormonal Interaction : Research exploring the interaction of naphthalenones with estrogen receptors suggested that this compound might exhibit weak estrogenic activity . This raises possibilities for its application in treating hormonal imbalances or related conditions.

Synthesis Pathways

The synthesis of This compound can be achieved through various chemical routes. A notable method involves the hydrogenation of corresponding naphthalene derivatives under controlled conditions to yield high purity products .

Q & A

What experimental strategies are recommended for stereoselective synthesis of 4,4a,5,6,7,8-hexahydro-4a,8-dimethylnaphthalen-2(3H)-one, given its complex stereoisomerism?

The compound exhibits multiple stereocenters (e.g., 4a and 8 positions), requiring meticulous control during synthesis. Key strategies include:

  • Chiral auxiliaries or catalysts : Use enantioselective organocatalysts or transition-metal complexes to direct stereochemistry at the 4a and 8 positions .
  • Ring-closing metathesis (RCM) : Optimize reaction conditions (e.g., Grubbs catalyst, solvent polarity) to form the bicyclic framework while preserving stereochemical integrity .
  • Post-synthetic derivatization : Introduce isopropenyl or hydroxyl groups (e.g., at C6 or C8a) via regioselective oxidation or allylic functionalization to probe stereochemical outcomes .
    Validate stereochemistry via X-ray crystallography (e.g., orthorhombic P212121 space group) and comparative NMR analysis of diastereomers .

How can contradictions in NMR and IR spectral data during structural characterization be resolved?

Discrepancies in spectral assignments often arise from dynamic conformational changes or solvent effects. Methodological approaches include:

  • Variable-temperature NMR : Monitor coalescence of signals (e.g., methyl or isopropenyl protons) to identify rotameric equilibria .
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for geminal dimethyl groups (e.g., 4a-CH₃ and 8-CH₃) .
  • IR correlation with DFT calculations : Compare experimental carbonyl stretches (e.g., 1658–1640 cm⁻¹) with computed vibrational modes to confirm ketone environment and hydrogen-bonding interactions .

What GC-MS parameters optimize the separation and identification of isomeric derivatives?

For gas chromatography:

  • Column selection : Use polar stationary phases (e.g., DB-WAX) for resolving hydroxylated derivatives or non-polar columns (e.g., HP-5) for hydrocarbon analogs .
  • Temperature programming : Apply gradients starting at 50°C (hold 2 min), ramping at 10°C/min to 250°C to elute high-boiling-point isomers .
  • MS fragmentation patterns : Monitor diagnostic ions (e.g., m/z 234.3340 for [M+H]+ in HRMS) and α-cleavage products to distinguish between 4a,8-dimethyl and 4a,5-dimethyl regioisomers .

How does X-ray crystallography confirm the absolute configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous stereochemical assignment:

  • Flack parameter analysis : Confirm enantiomeric purity using crystals grown in chiral space groups (e.g., P212121) .
  • Comparative refinement : Align experimental data (e.g., a=9.5760 Å, b=11.3542 Å, c=15.7852 Å) with density functional theory (DFT)-optimized structures to validate bond lengths and angles .
  • Patterson maps : Resolve ambiguities in methyl group orientations (e.g., 4a-CH₃ vs. 8-CH₃) using Fourier difference maps .

What methodologies link structural modifications to biological activity in derivatives of this compound?

To establish structure-activity relationships (SAR):

  • Functional group diversification : Synthesize analogs with substituents at C3 (e.g., isopropenyl) or C8a (e.g., hydroxyl) and assay for antimicrobial or anti-inflammatory activity .
  • Molecular docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina, correlating binding affinity with substituent hydrophobicity .
  • In vitro assays : Use MIC (minimum inhibitory concentration) tests against Gram-positive bacteria to quantify bioactivity shifts caused by stereochemical variations .

How can theoretical frameworks guide the design of novel synthetic routes?

Integrate conceptual models into experimental planning:

  • Retrosynthetic analysis : Apply Corey’s logic to deconstruct the bicyclic core into synthons (e.g., cyclohexenone precursors) .
  • Transition-state theory : Predict stereochemical outcomes of Diels-Alder cyclizations using computational tools (e.g., Gaussian) to model orbital interactions .
  • Mechanistic studies : Use kinetic isotope effects (KIE) or Hammett plots to elucidate rate-determining steps in key transformations (e.g., ketone reductions) .

What statistical approaches address reproducibility challenges in scaled-up syntheses?

  • Design of Experiments (DoE) : Employ factorial designs to optimize variables (e.g., catalyst loading, temperature) and identify critical process parameters .
  • Multivariate analysis : Use PCA (principal component analysis) to correlate reaction yields with spectroscopic purity metrics across batches .
  • Control charts : Monitor intermediate stability (e.g., enolate intermediates) using real-time FTIR or Raman spectroscopy .

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